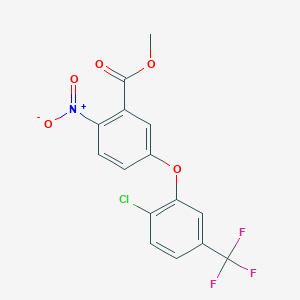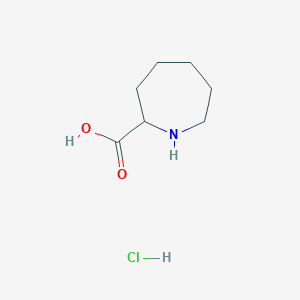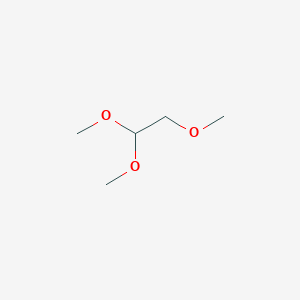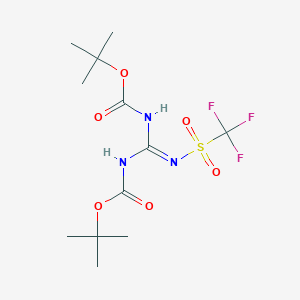
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate, also known as CF3Phenoxybenzoic acid methyl ester, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research as a potent herbicide and pesticide. This compound has gained significant attention due to its high efficacy and selectivity towards a broad range of weeds and pests.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is essential for the biosynthesis of chlorophyll in plants and heme in animals. The inhibition of PPO leads to the accumulation of toxic intermediates, resulting in the death of the target organism.
Biochemical and Physiological Effects:
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has both biochemical and physiological effects on the target organism. The compound disrupts the normal functioning of the plant or animal by inhibiting the biosynthesis of essential molecules such as chlorophyll and heme. This disruption leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has several advantages for lab experiments. It is highly effective and selective towards a broad range of weeds and pests, making it a valuable tool for crop protection. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. The compound is also not suitable for use in certain experiments due to its specific mechanism of action.
Orientations Futures
There are several future directions for the research and development of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate. One area of research is the development of new formulations and delivery systems to improve the efficacy and safety of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent in the treatment of certain diseases. Additionally, the compound's mode of action could be further elucidated to develop new herbicides and pesticides with improved selectivity and efficacy. Overall, Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has significant potential for future research and development in various fields.
Méthodes De Synthèse
The synthesis of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the reaction of 2-nitrobenzoic acid with 5-(2-chloro-5-(trifluoromethyl)phenoxy)-pentanoic acid under the presence of thionyl chloride and dimethylformamide. The resulting compound is then esterified with methanol to obtain the final product. The yield of this reaction is high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has a wide range of scientific research applications. It is used as a herbicide and pesticide in agriculture to control the growth of weeds and pests. The compound is highly effective and selective towards various species of weeds and pests, making it a valuable tool for crop protection. It is also used in the pharmaceutical industry to synthesize new drugs and as a reference compound in analytical chemistry.
Propriétés
Numéro CAS |
121325-44-8 |
|---|---|
Nom du produit |
Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate |
Formule moléculaire |
C15H9ClF3NO5 |
Poids moléculaire |
375.68 g/mol |
Nom IUPAC |
methyl 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-5-12(10)20(22)23)25-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3 |
Clé InChI |
QBFYBNCGOQKESJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Autres numéros CAS |
121325-44-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















